4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide is a sulfonamide compound that features a fluorine atom and a morpholine group attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer research. The compound's unique structure allows it to interact with biological targets, making it a candidate for further study in drug development.
The compound can be classified as an aromatic sulfonamide due to the presence of the benzenesulfonamide moiety. Its systematic name reflects its structural features, including the fluorine substituent and the morpholine group. The compound's chemical identity can be confirmed through its CAS number, which is 879194-51-1, and its molecular formula .
The synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide typically involves several steps:
This method highlights the importance of optimizing reaction conditions to maximize yield and purity during synthesis .
The molecular structure of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide can be represented by its chemical formula . Key structural features include:
The structure comprises a sulfonamide group attached to a fluorinated aromatic ring and a morpholine moiety, which contributes to its biological activity .
4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide can participate in various chemical reactions:
Common reagents used in these reactions include bases for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction processes .
The mechanism of action for 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide primarily involves its interaction with specific biological targets. In medicinal chemistry studies, it has been shown to inhibit bacterial growth by targeting essential enzymes involved in bacterial cell wall synthesis or metabolic pathways.
For instance, the compound has been evaluated for its antibacterial properties against various gram-positive and gram-negative bacteria. The inhibition mechanism often involves binding to active sites on enzymes or receptors critical for bacterial survival .
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in drug formulation .
4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide has several notable applications:
The strategic incorporation of morpholine and sulfonamide functional groups represents a cornerstone in modern anticancer drug development. Morpholine, a saturated six-membered heterocycle containing oxygen and nitrogen atoms, confers crucial physicochemical and pharmacokinetic properties to drug molecules. Its polarity enhances aqueous solubility, while its basicity (pKa ~8.5) facilitates cellular penetration and distribution through ion trapping mechanisms. In target engagement, the morpholine oxygen often forms critical hydrogen bonds with hinge regions of kinase ATP-binding sites, as observed in PI3K and mTOR inhibitors [3]. The nitrogen atom may participate in protonation-dependent electrostatic interactions within acidic tumor microenvironments.
Complementarily, the sulfonamide group (–SO₂NH–) serves as a versatile pharmacophore and scaffold organizer. Its tetrahedral geometry and directional hydrogen-bonding capacity enable precise interactions with target protein residues. Sulfonamides can act as hydrogen bond donors/acceptors and participate in dipole-dipole interactions with amino acid side chains [5]. In benzenesulfonamide derivatives, the aromatic ring facilitates π-stacking interactions with hydrophobic enzyme pockets, while substituents like fluorine modulate electronic properties. The sulfonamide's inherent conformational rigidity reduces entropy penalties upon binding, enhancing binding affinity. Notably, sulfonamide-containing compounds demonstrate diverse mechanisms in oncology, including carbonic anhydrase inhibition, microtubule disruption, and kinase modulation [2] [5].
Table 1: Key Functional Groups in 4-Fluoro-N-(4-Morpholinophenyl)Benzenesulfonamide
Structural Element | Chemical Properties | Biological Contributions |
---|---|---|
Morpholine ring | pKa ~8.5, High polarity, Water solubility | Kinase hinge-region binding, Cellular penetration enhancement, Target affinity modulation |
Sulfonamide linker | Tetrahedral geometry, H-bond donor/acceptor, Conformational rigidity | Protein residue interaction, Scaffold organization, Binding entropy optimization |
Fluorine substituent | High electronegativity (χ=4.0), Small atomic radius, Metabolic stability | Electronic effects on aromatic ring, Enhanced membrane permeability, Reduced oxidative metabolism |
Aromatic systems | Planar geometry, π-electron systems | Hydrophobic pocket binding, π-stacking interactions, Scaffold orientation |
The structural architecture of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide shares significant parallels with clinically validated kinase inhibitors, underscoring its therapeutic potential. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, employs a morpholine-adjacent quinazoline core to achieve potent target inhibition. The morpholine oxygen forms hydrogen bonds with Thr830 in EGFR's ATP-binding pocket, while its solubilizing properties counteract the quinazoline's hydrophobicity. This precedent demonstrates how morpholine enhances both pharmacodynamics and pharmacokinetics in targeted therapies [6].
Buparlisib (BKM120), a pan-PI3K inhibitor, exemplifies the strategic pairing of morpholine with sulfonamide-like functionalities. Its aminopyrimidine core connects to a morpholine unit positioned similarly to the morpholinophenyl group in our subject compound. Buparlisib's clinical validation (Phase III trials in breast cancer) confirms that this molecular framework effectively modulates the PI3K/Akt/mTOR pathway – a crucial oncogenic signaling cascade frequently dysregulated in human cancers [3] [6]. The morpholine ring in buparlisib engages in hinge-region hydrogen bonding with Val882 of PI3Kγ, a conserved interaction potentially replicable in 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide derivatives.
These analogs demonstrate how the morpholine-phenyl-sulfonamide arrangement supports target engagement through:
Table 2: Clinically Validated Structural Analogs
Compound | Molecular Structure | Primary Target | Role of Morpholine/Sulfonamide |
---|---|---|---|
Gefitinib | Quinazoline-morpholine | EGFR tyrosine kinase | Morpholine: H-bonding with hinge region Met769; Solubility enhancement |
Buparlisib (BKM120) | Pyrimidine-morpholine | PI3K isoforms | Morpholine: H-bond donation to Val882; Cellular penetration |
Alpelisib | Thiazolyl-morpholine | PI3Kα | Morpholine: Key hinge interaction with Gln859 |
4-Fluoro-N-(4-morpholinophenyl)benzenesulfonamide | Sulfonamide-linked bisphenyl with morpholine | Under investigation | Morpholine: Predicted kinase H-bonding; Sulfonamide: Scaffold rigidity and H-bond network |
The introduction of fluorine at the para position of the benzenesulfonamide moiety represents a calculated molecular design strategy with multifunctional objectives. Fluorine's unique properties – including its high electronegativity (Pauling scale: 3.98), small atomic radius (van der Waals: 1.47 Å), and low polarizability – confer distinct advantages to bioactive molecules. In 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, the fluorine atom primarily influences electronic distribution within the sulfonyl-attached aromatic ring. Through strong σ-inductive effects and modest π-resonance contributions, fluorine withdraws electron density from the sulfonamide nitrogen, increasing its hydrogen-bond-donating capability toward biological targets [5] [8].
Computational studies on analogous fluorinated sulfonamides demonstrate fluorine's profound impact on molecular conformation. Density functional theory (DFT) analyses reveal that para-fluorination reduces dihedral angles between the sulfonyl phenyl ring and the SO₂ plane by 5-7°, enhancing molecular coplanarity. This conformational restriction minimizes entropy loss upon binding and optimizes interaction with flat binding surfaces in enzyme active sites [5]. Additionally, fluorine substitution significantly modulates absorption and distribution properties. The strong C-F bond increases metabolic stability by resisting oxidative cytochrome P450-mediated degradation, particularly at the vulnerable para position. Fluorine's lipophilicity contribution (π=+0.14) balances the hydrophilic morpholine and sulfonamide groups, improving membrane permeability without compromising aqueous solubility – a critical parameter for oral bioavailability [8].
Recent studies on fluorinated sulfonamide anticancer agents reveal that para-fluorination enhances cellular uptake by 2.3-fold compared to non-fluorinated analogs in MCF-7 breast cancer cells, as quantified by LC-MS intracellular accumulation measurements. This aligns with observed potency improvements in fluorinated derivatives against VEGFR-2 and PI3Kα, where fluorine's electronic effects optimize sulfonamide-mediated hydrogen bonding with key catalytic residues [5] [8].
Table 3: Impact of Fluorine Substitution on Sulfonamide Properties
Parameter | Non-fluorinated Analog | 4-Fluoro Substituted | Biological Consequence |
---|---|---|---|
Sulfonamide N-H acidity (pKa) | ~10.2 | ~9.7 | Enhanced H-bond donation to protein targets |
Aromatic ring electron density (Hammett σ) | 0 | +0.06 | Increased electrophilicity for nucleophilic residue interactions |
Metabolic stability (t½ microsomes) | 28 min | >60 min | Reduced oxidative deactivation; Extended half-life |
Calculated logP | 2.8 | 3.1 | Optimized membrane permeability |
Dihedral angle C-Ar-SO₂-N | 45.2° | 38.7° | Improved planarity for target binding |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3